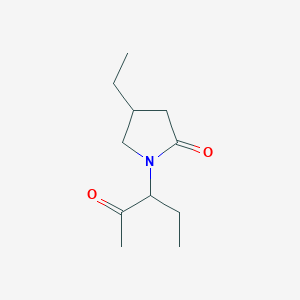
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties . This compound features a five-membered pyrrolidine ring with an ethyl group and a 2-oxopentan-3-yl substituent, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often utilize ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Analyse Chemischer Reaktionen
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the pyrrolidine ring to pyrrolidin-2-one using oxidizing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are often functionalized pyrrolidin-2-one derivatives .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity . The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in determining its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activity and applications .
Eigenschaften
CAS-Nummer |
925246-43-1 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
4-ethyl-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO2/c1-4-9-6-11(14)12(7-9)10(5-2)8(3)13/h9-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
BUULYVKABYABDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=O)N(C1)C(CC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















